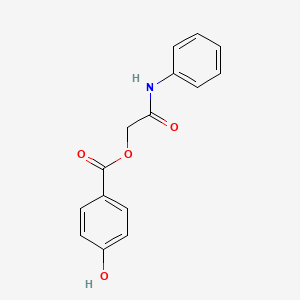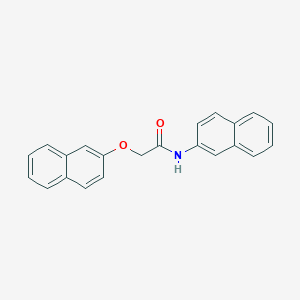
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP-mediated DNA repair pathways. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide as a research tool is its potency and selectivity for PARP inhibition. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib, and has a longer half-life in the body. However, one limitation of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the development of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to PARP inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Finally, the development of more potent and selective PARP inhibitors is an ongoing area of research.
Synthesis Methods
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide can be synthesized through a multistep process involving the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 2-nitrobenzoyl chloride, followed by reduction and amidation. The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has shown potent activity against several types of cancer, including breast, ovarian, and prostate cancer. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-10(14)6-7-12(15-8)16-13(18)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVOHIOXSMAJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)